Mycigient

Description

Overview within the Aminoglycoside Class of Compounds

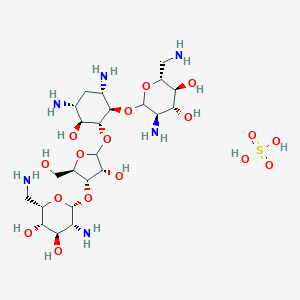

Framycetin (B1674049) sulfate (B86663) belongs to the aminoglycoside class of antibiotics, a group of bactericidal compounds characterized by the presence of two or more aminosugars linked by glycosidic bonds. acs.org Framycetin is chemically identified as Neomycin B, and it is the primary and most active component of the neomycin complex. nih.govtoku-e.com This complex, derived from microbial fermentation, is a mixture of related compounds, including Neomycin C and a minor component, Neomycin A (also known as neamine). taylorandfrancis.com Neomycin B is reported to be approximately 65% more active than its stereoisomer, Neomycin C. toku-e.com

Aminoglycosides, including framycetin, are known for their broad-spectrum activity against a range of bacteria. toku-e.comqeios.com Their shared mechanism of action involves the inhibition of bacterial protein synthesis. ncats.io They bind to the bacterial ribosome, a critical component of the cellular machinery responsible for translating genetic code into proteins. taylorandfrancis.com This interaction disrupts the synthesis of proteins essential for the bacterium's survival, ultimately leading to cell death. toku-e.comncats.io Due to the absence of a significant UV-absorbing chromophore, the detection and quantification of aminoglycosides like framycetin sulfate have historically presented challenges, leading to the development of specialized analytical methods such as high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). drugbank.com

Historical Context of Scientific Discovery and Origin

The discovery of the neomycin complex, from which framycetin (Neomycin B) is derived, is credited to the laboratory of Selman Waksman at Rutgers University in 1949. taylorandfrancis.com Waksman, a prominent microbiologist who was awarded the Nobel Prize in 1952 for his work on antibiotics, and his team isolated neomycin from the actinomycete bacterium Streptomyces fradiae. acs.orgtaylorandfrancis.comhekint.orgwikipedia.orgwikipedia.org This discovery was a result of Waksman's systematic screening of soil microbes for antimicrobial agents, a research program that also led to the discovery of streptomycin, the first effective treatment for tuberculosis. acs.orghekint.org

While Streptomyces fradiae is the definitive source of neomycin, some scientific literature also associates framycetin with Streptomyces lavendulae. qeios.comnih.gov This actinomycete is another prolific producer of bioactive compounds. wikipedia.org The isolation of framycetin is specifically noted as being from a component of neomycin produced by Streptomyces fradiae. nih.govncats.io Upon hydrolysis, framycetin yields neamine (B104775) and neobiosamine B. nih.gov The compound was introduced as a MeSH (Medical Subject Headings) term in 1968. nih.gov

Role as a Research Tool in Molecular Microbiology

Framycetin sulfate serves as a valuable tool in molecular microbiology research, primarily due to its specific mechanism of action and its interactions with key cellular components. Its utility extends across several areas of investigation.

Inhibition of Protein Synthesis: A fundamental application of framycetin in research is the study of bacterial protein synthesis. It exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. toku-e.comncats.io This binding is highly specific, involving interactions with the 16S rRNA and the ribosomal protein S12. toku-e.comncats.io This interaction occurs at the decoding site, near nucleotide 1400 of the 16S rRNA, which is responsible for reading the messenger RNA (mRNA) codon. ncats.io By binding to this site, framycetin induces misreading of the mRNA, causing the incorporation of incorrect amino acids into the growing polypeptide chain. ncats.io This leads to the production of nonfunctional or toxic proteins and the breakdown of polysomes, ultimately inhibiting bacterial growth and leading to cell death. toku-e.comncats.io This precise mechanism allows researchers to probe the structure and function of the ribosome and investigate the intricacies of the translation process. drugbank.comsemanticscholar.orgresearchgate.net

Inhibition of Ribozymes: Beyond its effect on ribosomes, framycetin sulfate has been identified as a potent inhibitor of certain catalytic RNA molecules known as ribozymes. Research has demonstrated its ability to inhibit the cleavage activity of RNase P and the hammerhead ribozyme. This inhibitory action is believed to result from framycetin competing for specific divalent metal ion binding sites within the RNA structure that are crucial for its catalytic function. The ability of aminoglycosides to interfere with ribozyme activity makes them useful chemical probes for studying the structure-function relationships of these RNA enzymes. nih.gov

Table 1: Inhibitory Activity of Framycetin Sulfate Against Ribozymes

| Ribozyme | Inhibition Constant (Ki) |

|---|---|

| RNase P | 35 µM |

| Hammerhead Ribozyme | 13.5 µM |

Bacterial Resistance and Susceptibility Studies: Framycetin is utilized in studies investigating bacterial resistance. Researchers use framycetin to select for resistant strains and to study the genetic and biochemical mechanisms that bacteria develop to evade the effects of aminoglycosides. Furthermore, it is employed in antimicrobial susceptibility testing to determine the sensitivity of various bacterial isolates. Studies have evaluated its in-vitro activity against a range of Gram-positive and Gram-negative bacteria, providing valuable data on its spectrum of activity for research purposes.

Table 2: Bacterial Genera Investigated in Framycetin Susceptibility Research

| Bacterial Genus |

|---|

| Staphylococcus |

| Enterobacteriaceae |

| Pseudomonas |

| Escherichia |

| Klebsiella |

| Proteus |

| Salmonella |

| Shigella |

Wound Healing Models: In preclinical research, framycetin sulfate has been used as a standard control antibiotic in the development and evaluation of new wound healing agents, particularly in animal models such as diabetic rats. In these studies, its antimicrobial properties provide a benchmark against which the efficacy of novel therapeutic formulations is measured.

Structure

2D Structure

Properties

Key on ui mechanism of action |

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy. ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ |

|---|---|

CAS No. |

1405-10-3 |

Molecular Formula |

C23H48N6O17S |

Molecular Weight |

712.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |

InChI Key |

OIXVKQDWLFHVGR-GQTDVWSESA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Other CAS No. |

1405-10-3 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

1404-04-2 (Parent) |

solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |

Synonyms |

Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |

Origin of Product |

United States |

Biosynthesis and Production Methodologies

Microbial Fermentation Processes

The primary route for producing framycetin (B1674049) is through submerged fermentation, a biotechnological process that utilizes the metabolic activity of specific microorganisms under controlled conditions.

Framycetin is a component of the neomycin antibiotic complex, which is primarily produced by the actinomycete bacterium Streptomyces fradiae. nih.govwikipedia.org Framycetin is specifically identified as Neomycin B, the most potent and principal component of the neomycin complex. nih.govnih.gov Strains of S. fradiae are well-established industrial microorganisms for neomycin production. wikipedia.orgnih.gov

Additionally, Streptomyces lavendulae has been identified as a source of an antibiotic complex from which framycetin is isolated. nih.govnih.gov While S. fradiae is the more commonly cited producer of the neomycin complex, both species are recognized in the scientific literature for their role in the biosynthesis of this group of antibiotics. wikipedia.orgnih.gov

The yield of antibiotics like framycetin from Streptomyces fermentation is highly dependent on the composition of the culture medium. frontiersin.org Optimizing nutritional factors such as carbon and nitrogen sources, as well as environmental parameters like pH and temperature, is crucial for maximizing productivity. frontiersin.orgresearchgate.net

Research into neomycin production by Streptomyces fradiae highlights the importance of nutrient selection. nih.gov The optimization process often involves a "one-factor-at-a-time" approach or more complex statistical methods like response surface methodology (RSM) to identify the ideal concentrations of medium components. nih.govnih.gov Key findings indicate that slowly utilized carbon and nitrogen sources can prevent the inhibition of antibiotic synthesis that is sometimes observed with rapidly consumed nutrients. nih.gov For instance, studies on various Streptomyces species have shown that specific carbohydrates and organic nitrogen sources significantly influence metabolite production. researchgate.net In a study on S. fradiae NCIM 2418 for neomycin production, several nutritional factors were identified as critical. nih.gov

Table 1: Influence of Select Nutrient Sources on Neomycin Production by S. fradiae This table is generated based on findings from studies on optimizing antibiotic production.

| Nutrient Category | Tested Source | Effect on Production | Reference |

| Carbon Source | Starch | Found to be a suitable sole carbon source for optimal growth and production. | researchgate.net |

| Glucose | Often used, but concentration must be optimized to avoid inhibitory effects. | nih.gov | |

| Nitrogen Source | Peptone | Identified as a highly suitable organic nitrogen source for antibiotic production. | researchgate.net |

| Soybean Meal | A common and effective nitrogen source in fermentation media. | nih.gov | |

| Ammonium Chloride | Identified as a significant factor affecting neomycin production. | nih.gov | |

| Sodium Nitrate | Also found to be a crucial nutritional factor in optimization studies. | nih.gov |

The optimal conditions for antibiotic production by a Streptomyces isolate were found to be an initial pH of 6.0 and an incubation temperature of 30°C, with production peaking after seven days of growth under shaking conditions. researchgate.net

Following the fermentation process, the harvested broth contains the desired antibiotic at a low concentration amidst a complex mixture of microbial cells, cell fragments, residual medium components, and other metabolites. uop.edu.pk The initial step in recovery involves separating the microbial biomass and other large solids from the liquid broth, which is typically achieved through filtration or centrifugation. uop.edu.pkfarabi.university

Once the broth is clarified, various techniques can be employed to extract the antibiotic. Solvent extraction is a common method where an organic solvent, such as ethyl acetate, is mixed with the fermentation filtrate. researchgate.net The differential solubility of the antibiotic allows it to move from the aqueous phase to the organic solvent phase, which can then be separated and concentrated. researchgate.netbrieflands.com Another crucial step, particularly for colored broths, is decolorization using materials like activated carbon to remove pigments and other impurities. google.comnih.gov

Molecular Mechanisms of Action

Ribosomal Target Interaction

Framycetin (B1674049) sulfate's antibacterial activity stems from its specific and irreversible binding to critical components of the bacterial ribosome.

Framycetin sulfate (B86663), like other aminoglycoside antibiotics, binds to the bacterial 30S ribosomal subunit. This binding is a fundamental step in its mechanism of action, as the 30S subunit plays a central role in the decoding of genetic information during protein synthesis drugbank.comnih.govtoku-e.compediatriconcall.comtruemeds.in. This irreversible binding to the 30S ribosomal subunit is what disrupts the process of translating genetic information into proteins, preventing bacteria from producing essential proteins required for their survival and multiplication nih.govtruemeds.in.

A key aspect of framycetin sulfate's interaction within the 30S ribosomal subunit is its binding to the 16S ribosomal RNA (rRNA) drugbank.comnih.govtoku-e.com. Specifically, framycetin sulfate interacts with four nucleotides of the 16S rRNA drugbank.comnih.gov. This interaction occurs in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit, a region that is crucial for the decoding site and interacts with the wobble base in the anticodon of tRNA drugbank.comnih.gov. The ribosomal target site is identified as the 16S rRNA 1400 to 1500 region medchemexpress.com. This binding alters the conformational changes of the 16S rRNA, affecting its interaction with messenger RNA (mRNA) and transfer RNA (tRNA) atspace.org.

In addition to 16S rRNA, framycetin sulfate also binds to specific 30S-subunit proteins, including a single amino acid of ribosomal protein S12 drugbank.comnih.govtoku-e.com. The combined interaction with both 16S rRNA and ribosomal protein S12 is critical for the drug's ribosomal targeting and subsequent inhibitory effects on protein synthesis drugbank.comnih.govtoku-e.com.

Interference with Translational Processes

The binding of framycetin sulfate to the bacterial 30S ribosomal subunit and its components leads to several detrimental effects on bacterial translation.

One of the primary consequences of framycetin sulfate's ribosomal binding is the induction of misreading of messenger RNA (mRNA) drugbank.comnih.govtoku-e.compediatriconcall.comtruemeds.inbenchchem.comnih.govncats.io. This interference with the decoding site results in the incorrect insertion of amino acids into the growing polypeptide chain drugbank.comnih.govnih.gov. The misreading of the mRNA template leads to the production of nonfunctional or toxic peptides drugbank.comnih.govnih.gov, thereby disrupting the essential protein machinery of the bacterium. This process is often described as causing translational frameshifts nih.govtoku-e.com.

Framycetin sulfate also interferes with the initiation complex formation, which is a vital step in the onset of protein synthesis drugbank.comnih.govnih.gov. By disrupting the assembly of the initiation complex between mRNA and the bacterial ribosome, framycetin sulfate effectively inhibits the initiation of protein synthesis nih.gov. This interference, combined with the misreading of mRNA, can lead to the premature termination of translation and the breakup of polysomes into nonfunctional monosomes, ultimately contributing to bacterial cell death drugbank.comnih.govtoku-e.comnih.govbenchchem.com.

Production of Non-Functional Polypeptides

Framycetin sulfate binds to specific 30S-subunit proteins and the 16S ribosomal RNA (rRNA), particularly interfering with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit nih.govncats.iodrugbank.com. This region interacts with the wobble base in the anticodon of transfer RNA (tRNA) nih.govncats.iodrugbank.com. The binding of Framycetin sulfate induces misreading of the genetic code during translation, leading to the insertion of incorrect amino acids into the polypeptide chain medchemexpress.comnih.govmedchemexpress.comncats.iotoku-e.comdrugbank.com. The result is the production of non-functional or toxic peptides, which are vital to bacterial growth and survival, ultimately leading to bacterial cell death nih.govncats.iotoku-e.comdrugbank.combenchchem.com.

Dissociation of Polysomes

The interference with the initiation complex and the misreading of messenger RNA (mRNA) caused by Framycetin sulfate can lead to the breakup of polysomes into non-functional monosomes nih.govncats.iodrugbank.com. Polysomes are complexes of mRNA with multiple translating ribosomes, and their dissociation effectively halts efficient protein synthesis drugbank.comnih.gov.

Interaction with RNA Structures Beyond the Ribosome

Beyond its well-known ribosomal targets, Framycetin sulfate demonstrates the ability to interact with other significant RNA structures, highlighting its diverse molecular targets medchemexpress.commedchemexpress.com. Framycetin sulfate binds to structural motifs of RNA rather than specific sequences medchemexpress.commedchemexpress.com.

Inhibition of Ribonuclease P (RNase P) Cleavage Activity

Framycetin sulfate acts as a potent inhibitor of RNase P cleavage activity medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cn. It has a reported inhibition constant (Ki) of 35 µM for RNase P medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cn. The compound competes for specific divalent metal ion binding sites within the RNase P RNA medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cnchemondis.com. The inhibition of RNase P RNA cleavage by Framycetin sulfate is sensitive to pH, with an increase in pH suppressing the inhibition medchemexpress.commedchemexpress.com.

Binding to Hammerhead Ribozymes

Framycetin sulfate also demonstrates inhibitory effects on hammerhead ribozymes medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cnchemondis.comglpbio.com. Its inhibition constant (Ki) for hammerhead ribozyme is reported to be 13.5 µM medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cnchemondis.comglpbio.com.

Interaction with Viral RNA Elements (e.g., HIV-1 Rev-responsive element)

Framycetin sulfate has been observed to bind to the Rev-responsive element (RRE) in HIV-1 medchemexpress.commedchemexpress.com. The RRE is a highly structured RNA segment crucial for the nuclear export of unspliced and partially spliced viral mRNAs in HIV-1 elifesciences.orgmdpi.comwikipedia.org. By binding to the RRE, Framycetin sulfate can inhibit its biological function medchemexpress.commedchemexpress.com. Aminoglycoside antibiotics, including Framycetin sulfate, have been shown to rapidly evaluate their potential to inhibit the Rev-RRE interaction nih.gov.

Effects on MicroRNA (miRNA) Production and Processing

Framycetin sulfate, as a 5″-azido neomycin B precursor, has been shown to bind to the Drosha site in miR-525 medchemexpress.commedchemexpress.com. This binding selectively inhibits the production of mature microRNA (miRNA) medchemexpress.commedchemexpress.com. MicroRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by affecting mRNA stability and/or down-regulating translation nih.govnih.govmdpi.comresearchgate.net.

Mechanisms of Bacterial Resistance

Alterations at the Ribosomal Target Site

Resistance to framycetin (B1674049) can arise from modifications to its primary target, the bacterial ribosome. These changes prevent or reduce the binding affinity of the antibiotic, rendering it ineffective. The key target of framycetin is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.gov Specifically, it binds to the decoding A-site, interfering with the fidelity of translation. nih.govnih.gov Resistance mechanisms centered on this target include direct mutations in the 16S rRNA, enzymatic methylation of the rRNA, and alterations to ribosomal proteins.

Mutations in 16S rRNA

Mutations within the gene encoding the 16S rRNA can lead to significant levels of resistance against aminoglycosides, including framycetin. One of the most clinically relevant mutations is the A1408G substitution in the 16S rRNA. nih.gov This single nucleotide change in the A-site of the ribosome is sufficient to confer resistance to 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides, a class that includes neomycin and framycetin. mdpi.com The presence of this mutation hinders the binding of the antibiotic to its target, thereby allowing protein synthesis to proceed normally.

Modifications in Ribosomal Proteins

In addition to the rRNA, modifications in ribosomal proteins can also contribute to aminoglycoside resistance. The ribosomal protein S12, encoded by the rpsL gene, plays a crucial role in maintaining the accuracy of translation and is located near the aminoglycoside binding site. nih.gov Mutations in the S12 protein, such as the K42R substitution, have been shown to confer resistance to streptomycin. nih.gov While the direct impact of this specific mutation on framycetin resistance is less characterized, the principle remains that alterations in S12 can lead to a "hyperaccurate" or "restrictive" ribosome. nih.gov This altered ribosomal conformation can impede the binding of aminoglycosides or counteract the misreading they induce, thus leading to a resistant phenotype.

Enzymatic Inactivation of the Compound

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule itself. nih.govmdpi.com Bacteria can produce a variety of aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of framycetin, rendering it unable to bind to its ribosomal target. nih.govnih.gov These enzymes are often encoded on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. nih.gov AMEs are broadly classified into two main types relevant to framycetin: acetyltransferases and nucleotidyltransferases.

Acetylation Mechanisms

Aminoglycoside acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. researchgate.net This modification prevents the antibiotic from binding effectively to the 16S rRNA. Several AACs have been identified that can inactivate framycetin.

AAC(6') : These enzymes acetylate the 6'-amino group. The AAC(6')-Im enzyme, for instance, has been shown to confer resistance to neomycin. nih.gov

AAC(2') : These acetyltransferases act on the 2'-amino group. The AAC(2')-Id enzyme from Mycolicibacterium smegmatis has demonstrated the ability to acetylate neomycin. nih.gov

AAC(3) : This group of enzymes acetylates the 3-amino group of the 2-deoxystreptamine ring. AAC(3)-III enzymes are known for their broad substrate promiscuity, being able to inactivate both 4,5- and 4,6-disubstituted aminoglycosides, including neomycin and paromomycin. researchgate.netsemanticscholar.org

Table 2: Aminoglycoside Acetyltransferases (AACs) Acting on Framycetin (Neomycin)

| Enzyme | Site of Acetylation | Example Substrates | Reference |

|---|---|---|---|

| AAC(6')-Im | 6'-amino group | Neomycin, Kanamycin (B1662678) A | nih.gov |

| AAC(2')-Id | 2'-amino group | Neomycin, Gentamicin, Sisomicin | nih.gov |

| AAC(3)-IIIa | 3-amino group | Neomycin, Paromomycin, Gentamicin | researchgate.netsemanticscholar.org |

Phosphorylation Mechanisms

The most prominent mechanism of enzymatic inactivation of framycetin is phosphorylation. This process is carried out by a class of enzymes known as aminoglycoside phosphotransferases (APHs). These enzymes catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a hydroxyl group on the aminoglycoside structure. This modification sterically hinders the binding of framycetin to its target, the 16S rRNA within the bacterial 30S ribosomal subunit, thereby rendering the antibiotic ineffective.

The APH enzymes are categorized based on the position of the hydroxyl group they modify on the aminoglycoside molecule. For framycetin, which belongs to the neomycin group of 4,6-disubstituted deoxystreptamine aminoglycosides, the most clinically relevant phosphotransferases are the APH(3') enzymes. These enzymes specifically phosphorylate the 3'-hydroxyl group of the amino sugar ring.

Several types of APH(3') enzymes have been identified and characterized, demonstrating varying substrate specificities that include framycetin and structurally related compounds like neomycin and kanamycin. microbiologyresearch.orgmicrobiologyresearch.org

APH(3')-IIa and APH(3')-IIIa: These are among the most well-studied APH enzymes. APH(3')-IIa is known to primarily inactivate kanamycin and neomycin. microbiologyresearch.org APH(3')-IIIa has a broader substrate range and is considered the most prevalent APH in Gram-positive bacteria, inactivating neomycin, kanamycin, and amikacin. microbiologyresearch.org

APH(3')-Ie: A more recently discovered enzyme, APH(3')-Ie, found in Citrobacter gillenii, confers resistance to several aminoglycosides, including paromomycin, which is structurally similar to framycetin. nih.gov

APH(3')-Id: Identified in Kluyvera intermedia, this enzyme also confers resistance to neomycin and paromomycin. frontiersin.org

The catalytic efficiency of these enzymes against various aminoglycosides determines the level of resistance conferred. Kinetic studies provide insight into their activity. For instance, the APH(3')-Id enzyme demonstrates significant catalytic efficiency against neomycin and paromomycin. frontiersin.org Similarly, transient kinetic studies of APH(3')-IIIa have revealed that the release of ADP after the phosphorylation reaction is the rate-limiting step, a finding that could inform the development of inhibitors. nih.gov

| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|

| APH(3')-Id | Neomycin | 15.21 ± 1.13 | (1.73 ± 0.20) x 105 | frontiersin.org |

| APH(3')-Id | Paromomycin | 10.33 ± 0.72 | (2.18 ± 0.21) x 105 | frontiersin.org |

| APH(3')-Ie | Paromomycin | Not Reported | Not Reported | nih.gov |

Genetic Basis of Enzyme Production (e.g., aminoglycoside modifying enzymes)

The ability of bacteria to produce aminoglycoside-modifying enzymes (AMEs) like APHs is encoded in their genetic material. The genes responsible for this resistance are designated aph genes. For example, the gene encoding the APH(3')-IIIa enzyme is aph(3')-IIIa. microbiologyresearch.orgmicrobiologyresearch.org The presence of these genes is the direct genetic basis for enzymatic resistance to framycetin.

These genes can be found on both the bacterial chromosome and on extrachromosomal elements. For instance, the aph(3')-IIb gene is located on the chromosome of Pseudomonas aeruginosa, while the aph(3')-Ie gene was identified on the chromosome of Citrobacter gillenii. nih.govnih.gov However, the widespread dissemination of resistance is largely attributed to the location of these genes on mobile genetic elements.

Efflux Pump Systems in Bacterial Resistance

Another mechanism contributing to bacterial resistance against framycetin is the active removal of the antibiotic from the cell via efflux pumps. nih.gov Efflux pumps are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including various classes of antibiotics. nih.govresearchgate.net By actively pumping antibiotics out of the cytoplasm, these systems prevent the drug from reaching its intracellular target and accumulating to a lethal concentration. frontiersin.org

Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria. The Resistance-Nodulation-Division (RND) family is particularly prominent in Gram-negative bacteria and is known for its ability to confer multidrug resistance by exporting a broad spectrum of substrates, including aminoglycosides. nih.gov While specific efflux pumps dedicated solely to framycetin have not been extensively characterized, it is understood that broad-spectrum pumps contribute to decreased susceptibility to aminoglycosides as a class. researchgate.net

The overexpression of genes encoding these efflux pumps can lead to clinically significant levels of resistance. bohrium.com This overexpression can be triggered by exposure to one type of antibiotic, leading to cross-resistance to other, structurally different antibiotics that are also substrates of the same pump. dtu.dk

Chromosomal and Plasmid-Mediated Resistance Genes

The genes conferring resistance to framycetin, particularly the aph genes, can be located on either the bacterial chromosome or on plasmids.

Chromosomal Resistance: Some bacteria possess intrinsic resistance to aminoglycosides due to aph genes integrated into their chromosome. An example is the aph(3')-IIb gene in Pseudomonas aeruginosa. nih.gov Chromosomally encoded resistance is vertically transmitted to daughter cells during cell division. nih.gov

Plasmid-Mediated Resistance: Plasmids are extrachromosomal, self-replicating DNA molecules that are a primary vehicle for the horizontal gene transfer of antibiotic resistance. mcmaster.ca Genes such as aph(3')-Ia (originally found on transposon Tn903) and aph(3')-IIIa are frequently carried on plasmids, allowing them to be transferred between different bacteria, even across species. microbiologyresearch.orgasm.org This horizontal transfer is a major driver of the rapid spread of antibiotic resistance in clinical settings. nih.gov

The prevalence of these resistance genes varies among different bacterial species and geographical locations. Studies have surveyed clinical isolates to determine the frequency of key APH genes. For example, a study in Austria found the aph(3')-IIIa gene to be highly prevalent in Enterococcus species, identifying them as a significant reservoir for this resistance determinant. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net

| Bacterial Species | Number of Isolates Tested | Prevalence of aph(3')-IIIa (%) | Source |

|---|---|---|---|

| Escherichia coli | 10541 (total) | 0.47 | microbiologyresearch.org |

| Enterococcus faecalis & Enterococcus faecium | 10541 (total) | 37.53 | microbiologyresearch.org |

| Staphylococcus aureus | 10541 (total) | 2.90 | microbiologyresearch.org |

| Pseudomonas aeruginosa | 10541 (total) | 0 | microbiologyresearch.org |

Role of Mobile Genetic Elements

Mobile genetic elements (MGEs) are crucial for the acquisition and dissemination of resistance genes like aph. mcmaster.canih.gov These are segments of DNA that can move from one location in the genome to another or between different DNA molecules.

Transposons (Tn): Also known as "jumping genes," transposons can move resistance genes between plasmids or between a plasmid and the chromosome. nih.gov The aph(3')-Ia gene, for example, was identified on the transposon Tn903. asm.org

Integrons: These are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. They are a common feature on plasmids and transposons, contributing to the accumulation of multiple resistance determinants in a single bacterium.

Plasmids: As mentioned, plasmids are key vectors for the horizontal transfer of MGEs and the resistance genes they carry between bacterial cells through a process called conjugation. mcmaster.ca

The presence of aph genes within these MGEs facilitates their spread throughout bacterial populations, leading to the emergence of multidrug-resistant strains.

Gene Expression and Regulation of Resistance

The expression of framycetin resistance genes is a regulated process, ensuring that the bacterium can mount a defense when needed without wasting energy producing resistance proteins unnecessarily. researchgate.net Modulation of gene expression can occur at the transcriptional or translational level.

A specific example of transcriptional regulation has been described for the chromosomal aph(3')-IIb gene in Pseudomonas aeruginosa. The expression of this gene is under the positive control of a transcriptional regulator called HpaA. nih.gov HpaA is an AraC-type regulator that, in the presence of an inducer molecule (4-hydroxyphenylacetic acid), activates the transcription of the hpaA-aph(3')-IIb operon. This leads to increased production of the APH(3')-IIb enzyme and, consequently, increased resistance to neomycin-class aminoglycosides. nih.gov This finding suggests a link between the bacterium's metabolic state and the expression of antibiotic resistance.

More broadly, gene regulatory networks allow bacteria to respond to environmental stressors, including the presence of antibiotics. nih.gov The expression of efflux pumps, for instance, is often tightly controlled by local and global transcriptional regulators that can be influenced by mutations or environmental signals, leading to the upregulation of the pumps and increased resistance. researchgate.net

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Research

Chromatographic methods are indispensable for the separation, identification, and quantification of framycetin (B1674049) sulfate (B86663) and its related impurities due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of framycetin sulfate. Due to the inherent lack of a strong UV-absorbing chromophore in aminoglycoside antibiotics like framycetin, detection often presents a challenge researchgate.netnih.gov. To overcome this, researchers employ specific detection strategies.

One common approach is the use of Evaporative Light Scattering Detection (ELSD), which is a universal detector that does not require pre- or post-column derivatization for detection researchgate.netnih.govpillbuys.comresearchgate.net. An analytical method utilizing ELSD has been described for the determination of framycetin sulfate and its related substances. This method typically involves reversed-phase chromatography, such as a Polaris C18 column (150 mm x 4.6 mm i.d., 3 µm particle size), with a mobile phase consisting of 170 mM trifluoroacetic acid (TFA) at a flow rate of 0.2 mL/min researchgate.netnih.gov. Mass spectrometry (MS) can be used to confirm the ELSD profile and further characterize detected compounds researchgate.net.

Alternatively, when UV detection is desired, derivatization strategies are employed. For instance, 2,4-dinitrofluorobenzene (DNFB) has been used as a derivatizing agent, allowing for detection of framycetin sulfate by HPLC-UV at a wavelength of 365 nm zldm.ruresearchgate.net.

The development of HPLC methods for framycetin sulfate necessitates rigorous validation according to international guidelines, such as those established by the International Conference on Harmonization (ICH) researchgate.netpillbuys.comzldm.ruresearchgate.netsphinxsai.comjocpr.com. Key validation parameters include:

Specificity: Ensuring the method can accurately measure the analyte in the presence of potential impurities and degradation products zldm.ruresearchgate.net.

Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected zldm.ruresearchgate.net.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range. Correlation coefficients are typically required to be not less than 0.99 zldm.ruresearchgate.net.

Precision: Assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as relative standard deviation (RSD), with values often targeted at less than 2.0% for correctness, convergence, and intermediate precision pillbuys.comzldm.ruresearchgate.net.

Accuracy: Evaluating the closeness of agreement between the value found and the accepted true value, with average recovery values often falling within 97.5% to 102.5% zldm.ruresearchgate.net.

Such validated HPLC methods are crucial for quantitative determination and for profiling impurities like neomycin C, ensuring the quality and consistency of framycetin sulfate in bulk drug substances and pharmaceutical preparations researchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and efficient approach for purity assessment and stability studies of framycetin sulfate. A validated stability-indicating HPTLC method has been developed for the estimation of framycetin sulfate, providing insights into its purity profile and degradation behavior sphinxsai.comsphinxsai.com.

The methodology typically involves the use of precoated silica (B1680970) gel aluminum plates 60 F-254 with a thickness of 250 µm as the stationary phase sphinxsai.comsphinxsai.com. Separation is achieved using a mobile phase composed of acetonitrile, methanol, and water in a specific ratio (7.5: 0.5: 2, v/v/v) sphinxsai.comsphinxsai.com. Under these conditions, framycetin sulfate exhibits a well-resolved peak at an Rf value of 0.46 ± 0.02 sphinxsai.comsphinxsai.com. The detection wavelength for densitometric quantification is often set at 258 nm sphinxsai.com.

The method's linearity is typically established over a concentration range, such as 100–1900 ng/spot, yielding a high correlation coefficient (r²) of approximately 0.998 sphinxsai.com. Precision studies, including repeatability, demonstrate low relative standard deviation (% RSD) values, often less than 2%, confirming the method's reliability sphinxsai.com. Peak purity assessment is performed by comparing densitograms at the peak start, apex, and end positions of the spot, ensuring that the detected peak corresponds solely to framycetin sulfate sphinxsai.com.

Table 1: HPTLC Linearity and Precision Data for Framycetin Sulfate sphinxsai.com

| Parameter | Value/Range |

| Linearity Range | 100 – 1900 ng/spot |

| Correlation Coefficient (r²) | 0.998 |

| Standard Deviation (SD) | 18.51 |

| Intercept | 380.39 |

| Repeatability (% RSD) | < 2 |

| Intra-day Precision (% RSD) | < 2 (at 100, 300, 500 ng/spot) |

| Inter-day Precision (% RSD) | < 2 (at 100, 300, 500 ng/spot) |

Spectrophotometric Methods for Quantification in Research Studies

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer simple and rapid means for the quantification and characterization of pharmaceutical compounds like framycetin sulfate.

UV-Visible spectroscopy is a versatile analytical technique widely employed for the quantitative and qualitative analysis of pharmaceutical substances, including the determination of identity, strength, quality, and purity jopir.inresearchgate.netiajps.com. The principle involves the absorption of specific wavelengths of light by the sample, providing valuable insights into its molecular structure and concentration jopir.inresearchgate.net.

For framycetin sulfate, absorption spectra have been reported to exhibit maxima at specific wavelengths, including 252 nm, 401 nm, and 564 nm, depending on the sample preparation and conditions medicopublication.com. Quantitative determination is often performed by measuring optical density at a characteristic wavelength, such as 564 nm, after optimizing measurement conditions and preparing appropriate solutions, which may involve heating medicopublication.com. Another study noted the use of 255 nm for establishing calibration curves ijpsm.com.

However, it is important to note that aminoglycosides, including framycetin, generally possess a weak UV-absorbing chromophore in their native form, which can limit direct UV-Visible spectrophotometric applications for highly sensitive quantification without prior derivatization researchgate.netnih.gov.

To circumvent the challenge of weak intrinsic UV absorption, derivatization strategies are often employed for spectrophotometric analysis of framycetin sulfate and other aminoglycosides. Derivatization involves chemically modifying the analyte to introduce a chromophore that can be detected by UV-Visible spectroscopy or fluorimetry.

For instance, in HPLC-UV applications, 2,4-dinitrofluorobenzene (DNFB) has been successfully utilized as a derivatizing agent to enable detection of framycetin sulfate at 365 nm zldm.ruresearchgate.net. This approach allows for the formation of a detectable complex that absorbs strongly in the UV region.

Beyond chromatographic detection, the chemical structure of framycetin sulfate, which contains amino groups, allows for staining under basic conditions (e.g., pH 9-10) medicopublication.com. This characteristic suggests the potential for colorimetric derivatization, where a reagent reacts with the amino groups to produce a colored product quantifiable by visible spectrophotometry. While not explicitly detailed for framycetin sulfate in a standalone spectrophotometric assay, similar principles are applied to other aminoglycosides using reagents like o-phthalaldehyde (B127526) (OPA) for fluorometric detection or colorimetric methods based on nanoparticle aggregation sdiarticle4.com.

Stability-Indicating Methods for Research Purity

Stability-indicating methods are analytical procedures specifically validated to accurately quantify an active pharmaceutical ingredient (API) and its degradation products, even in the presence of excipients, impurities, and other components, ensuring the method's ability to monitor drug stability over time sphinxsai.comjocpr.comsphinxsai.com. For framycetin sulfate, such methods are crucial for understanding its degradation pathways and ensuring product integrity.

A validated stability-indicating HPTLC method for framycetin sulfate has been developed and applied to forced degradation studies sphinxsai.comsphinxsai.com. Forced degradation, or stress testing, involves subjecting the drug substance to exaggerated conditions to induce degradation and identify potential degradation products. Conditions typically include:

Hydrolytic degradation: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) environments, often with heating sphinxsai.comsphinxsai.com.

Oxidative degradation: Treatment with oxidizing agents (e.g., 3% v/v H2O2) sphinxsai.comsphinxsai.com.

Thermal degradation: Exposure to dry heat (e.g., 80°C for extended periods) sphinxsai.comsphinxsai.com.

Photolytic degradation: Exposure to direct sunlight or UV light sphinxsai.comsphinxsai.com.

In studies concerning framycetin sulfate, the compound was found to degrade under hydrolytic (acidic and basic), oxidative, and dry heat conditions. However, it demonstrated stability under photolytic conditions sphinxsai.comsphinxsai.com. The developed HPTLC method successfully separated framycetin sulfate from its degradation products, allowing for clear identification and quantification of both the intact drug and its degradants sphinxsai.comsphinxsai.com.

Table 2: HPTLC Degradation Profile of Framycetin Sulfate Under Forced Conditions sphinxsai.comsphinxsai.com

| Degradation Condition | Observed Degradation | Number of Degradant Peaks | Rf Values of Degradants (Mean ± SD) | Framycetin Sulfate Recovery (%) |

| Acid Hydrolysis (0.1 N HCl, reflux 6h) | Yes | 2 | 0.02 ± 0.02, 0.38 ± 0.02 | 96.36 |

| Base Hydrolysis (0.1 N NaOH, reflux 8h) | Yes | 2 | 0.23 ± 0.02, 0.36 ± 0.02 | 91.00 |

| Oxidative (3% H2O2, reflux 4h) | Yes | 3 | 0.25 ± 0.02, 0.60 ± 0.02, 0.79 ± 0.02 | 87.63 |

| Dry Heat (80°C, 8h) | Yes | 2 | 0.09 ± 0.02, 0.60 ± 0.02 | 91.79 |

| Photolytic (Direct sunlight, 48h) | No | 0 | - | - |

These studies confirm the robustness and specificity of the analytical methods for assessing the stability and purity of framycetin sulfate, which is crucial for its research and development.

Forced Degradation Studies (e.g., hydrolytic, oxidative, thermal, photolytic)

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and its degradation pathways under various stress conditions nih.gov. For framycetin sulfate, these studies reveal its susceptibility to certain degradation factors.

Hydrolytic Degradation : Framycetin sulfate is sensitive to hydrolysis, with degradation observed under both acidic and basic conditions. In acidic media (e.g., 0.1 N HCl refluxed for 2 hours at 80°C), two degradant peaks were observed at Rf values of 0.02 ± 0.02 and 0.38 ± 0.02. Under basic conditions (e.g., 0.1 N NaOH refluxed for 6 hours at 80°C), two degradant peaks appeared at Rf values of 0.23 ± 0.02 and 0.36 ± 0.02 sphinxsai.comsphinxsai.com. The stability of framycetin sulfate decreases significantly in strongly acidic (pH < 3) or alkaline (pH > 9) environments due to accelerated hydrolysis benchchem.com.

Oxidative Degradation : Under oxidative stress (e.g., 3% v/v hydrogen peroxide heated in a boiling water bath for 20 minutes and refluxed for 4 hours at 80°C), framycetin sulfate degrades, showing three distinct degradant peaks at Rf values of 0.25 ± 0.02, 0.60 ± 0.02, and 0.79 ± 0.02. The recovery percentage of framycetin sulfate under oxidative conditions was found to be 87.63%, indicating significant degradation sphinxsai.comsphinxsai.com.

Thermal Degradation : Dry heat conditions also induce degradation in framycetin sulfate. Two resolved degradant peaks were observed at Rf values of 0.09 ± 0.02 and 0.60 ± 0.02 after exposure to dry heat. The recovery of framycetin sulfate was approximately 91.79% under these conditions, confirming its susceptibility to thermal stress sphinxsai.comsphinxsai.com. Its half-life notably decreases above 40°C, with rapid degradation occurring at 60°C benchchem.com.

Photolytic Degradation : In contrast to hydrolytic, oxidative, and thermal stresses, framycetin sulfate demonstrates high stability under photolytic conditions. No degradation was observed when exposed to photochemical treatment benchchem.comsphinxsai.comsphinxsai.com.

These findings highlight that framycetin sulfate is highly stable under photolytic conditions but sensitive to hydrolytic, oxidative, and thermal stress benchchem.com.

Assessment of Degradation Products in Research Samples

High-Performance Thin-Layer Chromatography (HPTLC) is a method commonly employed for the assessment of degradation products of framycetin sulfate in research samples. This technique allows for the effective separation of the parent drug from its degradation products sphinxsai.comsphinxsai.com.

In a study using HPTLC, framycetin sulfate was separated using a mobile phase composed of acetonitrile, methanol, and water (7.5:0.5:2 v/v/v) on precoated silica gel aluminium plates 60 F-254. The standard drug showed a resolved peak at an Rf value of 0.46 ± 0.02 sphinxsai.comsphinxsai.com. The distinct Rf values of the degradants in different stress conditions (e.g., 0.02 and 0.38 in acidic medium; 0.23 and 0.36 in basic medium; 0.25, 0.60, and 0.79 under oxidative stress; 0.09 and 0.60 under dry heat) enable their clear separation and identification from the intact drug sphinxsai.comsphinxsai.com. This methodology is considered stability-indicating, allowing for routine analysis and monitoring of framycetin sulfate stability sphinxsai.comsphinxsai.com.

| Degradation Condition | Number of Degradants | Rf Values of Degradants | % Recovery of Framycetin Sulfate |

|---|---|---|---|

| Acidic Hydrolysis | 2 | 0.02 ± 0.02, 0.38 ± 0.02 | 96.36% benchchem.com |

| Basic Hydrolysis | 2 | 0.23 ± 0.02, 0.36 ± 0.02 | 91.00% benchchem.com |

| Oxidative (H₂O₂) | 3 | 0.25 ± 0.02, 0.60 ± 0.02, 0.79 ± 0.02 | 87.63% benchchem.comsphinxsai.com |

| Dry Heat | 2 | 0.09 ± 0.02, 0.60 ± 0.02 | 91.79% sphinxsai.com |

| Photolytic | 0 | No degradation | 100% (stable) benchchem.comsphinxsai.com |

Spectroscopic and Microscopic Characterization in Material Science Research

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used for the characterization of chemical compounds and materials, providing information about functional groups and molecular structure through the absorption of infrared radiation nih.govresearchgate.netupb.ro. In the context of framycetin sulfate, FTIR is employed to confirm its presence and to study its interactions within various material science applications, such as hydrogel delivery systems nih.govnih.govplos.orgresearchgate.net.

For framycetin sulfate-loaded hydrogel dressings, FTIR spectra are utilized to confirm the successful incorporation of the drug into the polymeric matrix and to identify any chemical interactions between framycetin sulfate and the hydrogel components (e.g., polyvinyl alcohol, sodium alginate, polyvinyl pyrrolidone) nih.govplos.orgplos.org. The FTIR spectrum of pure framycetin sulfate would exhibit characteristic absorption bands corresponding to its functional groups (e.g., O-H, N-H stretches, C-O stretches, and specific sulfate vibrations) researchgate.net. Shifts or changes in these bands upon loading into a delivery system can indicate hydrogen bonding or other intermolecular interactions, providing insights into the drug's stability and release mechanisms within the material scispace.com.

Scanning Electron Microscopy (SEM) for Morphological Studies (e.g., in delivery systems)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and internal microstructure of materials, particularly in the development of drug delivery systems nih.govnih.govresearchgate.netnih.govcore.ac.uk. For framycetin sulfate, SEM studies are crucial for characterizing the physical form of the drug itself and its distribution and integration within advanced material science constructs, such as hydrogels nih.govnih.gov.

Preclinical and in Vitro Research Models

In Vitro Studies of Bacterial Susceptibility

In vitro susceptibility testing is crucial for defining an antibiotic's efficacy against various pathogens. For framycetin (B1674049), these studies typically involve determining the minimum concentration required to inhibit or kill bacteria and evaluating its performance against a wide range of clinically relevant strains.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defining the lowest concentration that prevents visible growth of a bacterium. nih.gov This value is determined through methods like broth microdilution, where standardized bacterial inoculums are exposed to serial dilutions of the antibiotic. mdpi.com

Research has established MIC values for framycetin against several bacterial species. In a study involving 90 clinical isolates of Pseudomonas aeruginosa from ear or eye infections, 88.9% of the isolates were inhibited by a framycetin concentration of 62.5 mg/L. nih.gov Further studies have established interpretive criteria for the MIC testing of mastitis pathogens against a combination of penicillin and framycetin. nih.gov These criteria provide benchmarks for classifying strains as susceptible, intermediate, or resistant.

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for Framycetin in Combination with Penicillin

Based on broth microdilution testing for bovine mastitis pathogens. nih.gov Values are presented as Penicillin/Framycetin in µg/mL.

| Bacterial Species | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

|---|---|---|---|

| Escherichia coli | ≤8/4 | 16/8 | ≥32/16 |

| Staphylococcus spp. | ≤2/1 | 4/2 - 8/4 | >16/8 |

| Streptococcus uberis | <0.25/0.12 | 0.5/0.25 - 2/1 | >4/2 |

| Streptococcus dysgalactiae | <0.25/0.12 | 0.5/0.25 - 2/1 | >4/2 |

Beyond simply inhibiting growth, the bactericidal (bacteria-killing) capacity of framycetin has been evaluated. In vitro experiments have demonstrated that framycetin possesses bactericidal effects, particularly at higher concentrations. For instance, a 0.5% solution of framycetin was able to kill 96.66% of Pseudomonas aeruginosa isolates within 60 minutes. nih.gov

Studies on wound dressings impregnated with framycetin have further detailed its time-dependent killing power. mnkjournals.commnkjournals.com Against Methicillin-resistant Staphylococcus aureus (MRSA), a framycetin dressing began to show antimicrobial activity within 30 minutes of exposure, with a significant bactericidal effect observed at 4, 6, and 24 hours. mnkjournals.commnkjournals.com Against Pseudomonas aeruginosa, the antimicrobial activity was noted at 4, 6, and 24 hours of exposure. mnkjournals.commnkjournals.com

Table 2: Bactericidal Activity of Framycetin-Impregnated Wound Dressing

Summary of time-dependent antimicrobial and bactericidal effects against MRSA and P. aeruginosa in an in vitro model. mnkjournals.commnkjournals.com

| Bacterial Strain | Onset of Antimicrobial Activity | Observed Bactericidal Effect (Time Points) |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 30 minutes | 4, 6, and 24 hours |

| Pseudomonas aeruginosa | 4 hours | 4, 6, and 24 hours |

Framycetin exhibits a broad spectrum of activity, a characteristic that has been confirmed in various in vitro studies. nih.govsemanticscholar.org

Gram-positive Bacteria : Framycetin is effective against Gram-positive cocci. mnkjournals.com Its activity against various Staphylococcus and Streptococcus species has been documented, making it a subject of interest for infections caused by these organisms. nih.govnih.gov

Gram-negative Bacteria : The antibiotic is also active against a variety of Gram-negative rods. mnkjournals.comsemanticscholar.org In vitro testing has shown favorable activity against members of the Enterobacteriaceae family and Pseudomonas species, including Pseudomonas aeruginosa and Pseudomonas fluorescens. nih.gov

Methicillin-resistant S. aureus (MRSA) : The efficacy of framycetin against MRSA, a significant multi-drug resistant pathogen, has been a key area of research. mnkjournals.commnkjournals.com In vitro studies confirm that framycetin dressings have antimicrobial and bactericidal activity against MRSA. mnkjournals.commnkjournals.com This inhibitory effect on the growth of MRSA in vitro was found to be superior to that of a standard paraffin (B1166041) wound dressing. mnkjournals.com

Cellular and Subcellular Research Models

To understand its mechanism of action, framycetin has been studied in simplified biological systems that allow for the detailed investigation of its molecular interactions.

The primary target of framycetin, like other aminoglycoside antibiotics, is the bacterial ribosome, the cellular machinery responsible for protein synthesis. medchemexpress.com Research using model organisms such as Escherichia coli has been instrumental in elucidating this mechanism. The process of protein synthesis in E. coli involves initiation, elongation, and termination, all of which are orchestrated by the ribosome's subunits (30S and 50S). nih.gov

Framycetin specifically targets the bacterial 30S ribosomal subunit. medchemexpress.com Its primary binding site is the 1400 to 1500 region of the 16S ribosomal RNA (rRNA), which is a critical component of the decoding site (A-site). medchemexpress.com By binding to this site, framycetin induces misreading of the genetic code carried by messenger RNA (mRNA) during the translation process. medchemexpress.com This interference disrupts the synthesis of essential proteins, ultimately leading to bacterial cell death.

Cell-free systems, which contain cellular components like ribosomes but no intact cells, provide a controlled environment to study specific molecular interactions. In these systems, framycetin has been shown to be a potent inhibitor of certain RNA enzymes, known as ribozymes. medchemexpress.com

It acts as a potent inhibitor of RNase P RNA cleavage activity, with an inhibition constant (Ki) of 35 μM. medchemexpress.com It also inhibits the hammerhead ribozyme with a Ki of 13.5 μM. medchemexpress.com Research indicates that framycetin does not bind to a specific RNA sequence but rather recognizes and binds to a particular structural motif within the RNA molecule. medchemexpress.com This binding ability extends to other biologically important RNA structures, including the Rev-responsive element in HIV-1 and group I introns, thereby inhibiting their functions. medchemexpress.com These studies demonstrate framycetin's capacity to specifically interact with functional RNA structures, which underlies its mechanism of inhibiting protein synthesis and other RNA-mediated cellular processes.

Advanced Delivery System Research in Preclinical Models

To enhance its therapeutic potential and control its release, Framycetin sulfate (B86663) has been incorporated into various advanced delivery systems in preclinical and in vitro models.

Hydrogel formulations containing Framycetin sulfate have been developed and studied in in vitro models to achieve controlled and sustained release. These hydrogels are typically composed of polymers such as polyvinyl alcohol (PVA), sodium alginate, and polyvinyl pyrrolidone (PVP). nih.govnih.gov In vitro studies have demonstrated that these hydrogel dressings can provide a sustained release of Framycetin sulfate. For instance, one study showed that about 50% of the drug was released within the first 2 hours, with some formulations releasing up to 88% over 4 hours, indicating a prolonged release profile. plos.org The swelling behavior and drug release patterns have been investigated at a physiological pH of 7.4. nih.govnih.gov

Interactive Data Table: In Vitro Release of Framycetin Sulfate from Hydrogel Formulations

| Formulation Code | Polymer Ratio (Drug/PVA/PVP/SA) | Cumulative Release at 2 hours (%) | Cumulative Release at 4 hours (%) |

| FH5 | 0.1/1/0.1/0.8 | ~50 | 88 |

| FH9 | Not Specified | ~50 | 80 |

| FH11 | Not Specified | ~50 | 80 |

| FH12 | Not Specified | ~50 | 80 |

Microsponge systems represent another advanced delivery vehicle for the sustained release of Framycetin sulfate. nih.gov These porous, polymeric microspheres can entrap the active compound and release it over an extended period. nih.gov In vitro studies on microsponges loaded with active pharmaceutical ingredients have shown their capacity to reduce the initial burst release and provide a more controlled delivery. While specific data on Framycetin sulfate-loaded microsponges is part of ongoing research, the technology has demonstrated the ability to prolong drug release, which is advantageous for topical applications. nih.govnih.gov

The release kinetics of Framycetin sulfate from polymeric matrices, such as hydrogels, have been evaluated using various mathematical models to understand the mechanism of drug release. Studies have shown that the release of Framycetin sulfate from these matrices often follows non-Fickian diffusion, as indicated by the release exponent ('n' value) in the Korsmeyer-Peppas model being between 0.45 and 1. plos.org This suggests that the drug release is controlled by a combination of diffusion and polymer swelling. researchgate.netresearchgate.net

Interactive Data Table: Kinetic Models for Framycetin Sulfate Release from Hydrogel Dressings

| Formulation Code | Best Fit Kinetic Model | Release Exponent (n) | Release Mechanism |

| FH5 | Korsmeyer-Peppas | 0.45 < n < 1 | Non-Fickian Diffusion |

| FH9 | Korsmeyer-Peppas | 0.45 < n < 1 | Non-Fickian Diffusion |

| FH11 | Korsmeyer-Peppas | 0.45 < n < 1 | Non-Fickian Diffusion |

| FH12 | Korsmeyer-Peppas | 0.45 < n < 1 | Non-Fickian Diffusion |

Note: This table is based on findings from Wu et al. (2025) and provides an overview of the release kinetics.

Applications in Genetic and Molecular Biology Research

Framycetin sulfate's properties as an aminoglycoside antibiotic have led to its use as a selection agent in genetic and molecular biology research.

Framycetin sulfate can be used as a selective agent in the transformation of plants and eukaryotic cells that have been genetically modified to carry the neomycin phosphotransferase II (nptII) gene. novusbio.combiosave.com The nptII gene, originally isolated from the transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase, which inactivates aminoglycoside antibiotics, including neomycin (of which framycetin is a component), kanamycin (B1662678), and G418, through phosphorylation. nih.govnih.govnih.gov

In this selection system, cells that have successfully integrated the nptII gene into their genome can grow in a medium containing otherwise lethal concentrations of Framycetin sulfate or other aminoglycosides. nih.govresearchgate.net The untransformed cells, lacking the resistance gene, are unable to survive, thus allowing for the selection and propagation of the genetically modified cells. nih.govresearchgate.net This method is widely employed in plant biotechnology for the development of transgenic crops. novusbio.combiosave.com

Role in Microbial Strain Characterization

Framycetin sulfate, an aminoglycoside antibiotic, serves as a valuable tool in preclinical and in vitro research models for the characterization of microbial strains. Its utility in this context is primarily derived from its differential antimicrobial activity, which allows for the selective inhibition of certain microorganisms while permitting the growth of others. This selective pressure is instrumental in the isolation, differentiation, and preliminary identification of bacteria based on their inherent or acquired resistance to framycetin.

The mechanism of action of framycetin involves binding to the 30S ribosomal subunit of susceptible bacteria, which leads to the misreading of mRNA and subsequent inhibition of protein synthesis. drugbank.commedchemexpress.commedchemexpress.com This action is predominantly effective against a broad spectrum of aerobic Gram-positive and Gram-negative bacteria. drugbank.commnkjournals.com Notably, framycetin is not active against fungi, viruses, and most anaerobic bacteria, a characteristic that can be exploited for the selective isolation of resistant aerobic or facultative anaerobic strains from mixed microbial populations. drugbank.com

Research findings have demonstrated varying levels of susceptibility to framycetin across different bacterial species and even among strains of the same species. For instance, in a study evaluating topically used antibiotics, it was found that for 90 clinical isolates of Pseudomonas aeruginosa, 88.9% were inhibited by a framycetin concentration of 62.5 mg/L. nih.gov This indicates a high level of susceptibility within this species, but also suggests the existence of resistant strains that could be further characterized.

Conversely, significant resistance has been observed in other bacterial groups. A notable example is the differential susceptibility observed between staphylococci and streptococci. While many staphylococcal infections respond well to framycetin, a study on infective dermatitis reported that out of 19 isolated strains of hemolytic streptococci, 14 were resistant to the antibiotic. cabidigitallibrary.org This differential susceptibility can be a key characteristic for distinguishing between these two groups of Gram-positive cocci in a research setting.

The application of framycetin in selective media is another aspect of its role in microbial characterization. By incorporating framycetin into a culture medium, it is possible to suppress the growth of susceptible intestinal bacteria, which is useful for intestinal antisepsis and can be adapted for laboratory-based selective isolation protocols. nih.gov

The antimicrobial activity of framycetin has also been evaluated against multi-drug resistant strains. In one study, framycetin-impregnated wound dressings demonstrated in vitro antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a bactericidal effect observed after 4 hours of exposure. mnkjournals.com The ability to inhibit such resistant strains highlights its potential use in characterizing the susceptibility profiles of clinically relevant bacteria.

The following table summarizes research findings on the susceptibility of various microbial strains to framycetin sulfate, providing a basis for its use in their characterization.

Table 1: Research Findings on Microbial Susceptibility to Framycetin Sulfate

| Microbial Strain | Research Finding |

| Pseudomonas aeruginosa | 88.9% of 90 clinical isolates were inhibited by 62.5 mg/L of framycetin. nih.gov |

| Staphylococcus aureus | Generally susceptible to framycetin. cabidigitallibrary.orgnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Showed susceptibility to framycetin in an in vitro study, with bactericidal effects noted. mnkjournals.com |

| Hemolytic streptococci | A high level of resistance was observed, with 14 out of 19 strains being resistant in one study. cabidigitallibrary.org |

| Enterobacteriaceae | Generally demonstrates favorable in-vitro susceptibility to framycetin. nih.gov |

| Intestinal Bacteria | Generally sensitive to framycetin, allowing for its use in intestinal sterilization. nih.gov |

Comparative Biochemical and Mechanistic Studies

Structural-Activity Relationship Comparisons with Other Aminoglycosides (e.g., Neomycin B)

Framycetin (B1674049) is, in fact, synonymous with neomycin B, which is the most active component of the neomycin complex produced by the bacterium Streptomyces fradiae. wikipedia.orgnih.govantecscientific.com The neomycin complex is a mixture that also includes neomycin C, an epimer of neomycin B, and neamine (B104775) (formerly neomycin A), a degradation product. wikipedia.org

The core structure of framycetin (neomycin B) consists of four rings. The subtle stereochemical difference between neomycin B and neomycin C at a single chiral center has a notable impact on their biological activity, with neomycin B demonstrating superior antibacterial potency. wikipedia.org This highlights the critical nature of the three-dimensional arrangement of the molecule for its interaction with the target site.

The structure of framycetin, like other 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides, is characterized by amino groups and hydroxyl groups that are crucial for its function. These functional groups are responsible for the polycationic nature of the molecule at physiological pH, facilitating its interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA). The specific arrangement and number of these charged groups directly influence the binding affinity and antibacterial spectrum. Modifications to these groups, either through natural variation or synthetic chemistry, can significantly alter the antibiotic's activity and its susceptibility to bacterial resistance mechanisms.

Comparative Analysis of Ribosomal Binding Affinities and Kinetics

The primary mechanism of action for framycetin sulfate (B86663) and other aminoglycosides is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. nih.gov Specifically, they target the A-site on the 16S rRNA, a critical region for decoding messenger RNA (mRNA). medchemexpress.com This binding event disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

The affinity of this binding is a key determinant of the antibiotic's potency. While specific kinetic data (on-rate and off-rate) for framycetin's binding to the ribosome is not extensively documented in readily available literature, studies on the closely related neomycin provide valuable insights. The binding of aminoglycosides to the ribosome is a dynamic process influenced by both electrostatic interactions and the formation of specific hydrogen bonds. Research on various aminoglycosides has shown that differences in their chemical structures lead to variations in their binding affinities (expressed as the dissociation constant, Kd) and the kinetics of their interaction with the ribosome. For instance, studies on macrolide antibiotics, another class of ribosome-targeting drugs, have demonstrated that slower dissociation rates can correlate with increased bactericidal activity. nih.gov

While direct comparative Kd values for framycetin are scarce, inhibition constants (Ki) for its activity against certain RNA enzymes have been reported, providing an indication of its binding capabilities. For example, framycetin has been shown to inhibit hammerhead ribozyme with a Ki of 13.5 μM and RNase P cleavage activity with a Ki of 35 μM. medchemexpress.com

Table 1: Comparative Ribosomal Binding Parameters of Selected Aminoglycosides

| Aminoglycoside | Target | Binding Affinity (Kd/Ki) | Kinetic Parameters (kon/koff) |

| Framycetin (Neomycin B) | Hammerhead Ribozyme | Ki = 13.5 μM medchemexpress.com | Data not available |

| RNase P RNA | Ki = 35 μM medchemexpress.com | Data not available | |

| Neomycin | Eukaryotic Ribosome | Low Affinity nih.gov | Data not available |

| Gentamicin | Eukaryotic Ribosome | Low Affinity nih.gov | Data not available |

| Paromomycin | Eukaryotic Ribosome | Low Affinity nih.gov | Data not available |

This table is populated with available data and highlights areas where further research is needed. The provided Ki values for framycetin are for RNA enzymes and not directly for the bacterial ribosome, but offer a proxy for its RNA binding potential.

Cross-Resistance Patterns with Other Aminoglycosides in Laboratory Strains

Bacterial resistance to aminoglycosides is a significant clinical challenge and primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug due to decreased uptake or active efflux.

The most prevalent mechanism of acquired resistance is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), chemically alter the structure of the aminoglycoside, thereby preventing its effective binding to the ribosome. The specific AME present in a bacterial strain determines the pattern of cross-resistance to different aminoglycosides.

For example, strains of Staphylococcus aureus harboring the bifunctional enzyme AAC(6')-Ie-APH(2'') are often resistant to a broad range of aminoglycosides, including gentamicin, tobramycin, and kanamycin (B1662678). nih.govnih.gov Similarly, APH(3')-IIIa is another common enzyme in S. aureus that confers resistance to kanamycin and neomycin. nih.govnih.gov

Laboratory studies investigating the minimum inhibitory concentrations (MICs) of various aminoglycosides against susceptible and resistant bacterial strains provide a quantitative measure of cross-resistance. A high MIC value indicates that a higher concentration of the antibiotic is required to inhibit the growth of the bacterium, signifying resistance.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, μg/mL) of Aminoglycosides Against Laboratory Strains

| Organism | Resistance Mechanism | Framycetin (Neomycin B) | Neomycin | Gentamicin | Kanamycin | Tobramycin |

| Escherichia coli (Susceptible) | - | Data not available | 1 | 0.5 | 2 | 0.5 |

| Escherichia coli (Resistant) | Data not available | Data not available | >1024 | >128 | >1024 | >128 |

| Staphylococcus aureus (MRSA, Gentamicin-Resistant) | aac(6')-Ie-aph(2'') | Data not available | High | ≥16 - >1024 nih.gov | High | High |

| Staphylococcus aureus (MRSA, Gentamicin-Resistant) | aph(3')-IIIa | Data not available | High | Susceptible | High | Susceptible |

This table presents a summary of typical MIC values found in the literature. Specific values can vary between studies and strains. "High" indicates reported resistance without specific MIC values. Data for framycetin is often reported as neomycin.

The patterns of cross-resistance are complex and depend on the specific resistance determinants present in the bacterial strain. A thorough understanding of these patterns is crucial for guiding therapeutic choices and for the development of new aminoglycosides that can evade existing resistance mechanisms.

Emerging Research Avenues and Future Directions

Investigation of Novel Molecular Interactions

Framycetin (B1674049) sulfate (B86663) exerts its primary antibacterial effect by binding to the 30S ribosomal subunit in bacteria, leading to errors in protein synthesis. nih.gov Recent research has delved deeper into the specifics of these molecular interactions, moving beyond a general understanding to a more nuanced view of its binding properties.

Advanced structural studies have elucidated the precise binding site of framycetin and its analogs within the 16S rRNA component of the 30S subunit. nih.gov Specifically, framycetin interacts with the A-site of the 16S rRNA, a critical region for decoding messenger RNA (mRNA). nih.gov This interaction involves key nucleotides, such as A1492 and A1493, causing them to adopt a conformation that mimics the binding of a cognate tRNA, thereby disrupting the proofreading mechanism and leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. nih.gov

Furthermore, research has highlighted the role of ribosomal protein S12 in modulating the interaction between framycetin and the 16S rRNA. nih.gov The interplay between mutations in the S12 protein and the rRNA binding site can significantly alter the susceptibility of the ribosome to framycetin, demonstrating a complex interaction network that governs the antibiotic's efficacy. nih.gov

Beyond the ribosome, framycetin has been shown to interact with other RNA structures. It is a known inhibitor of the hammerhead ribozyme and the catalytic activity of RNase P, an essential enzyme involved in tRNA maturation. These interactions suggest that framycetin's bioactivity may not be limited to ribosomal inhibition and that it can serve as a scaffold for designing inhibitors of other RNA-mediated processes.

Recent investigations have also employed sophisticated techniques like native top-down mass spectrometry and NMR spectroscopy to study the binding of neomycin B (framycetin) to RNA aptamers, such as neomycin-sensing riboswitches. nih.gov These studies reveal that framycetin can bind to multiple motifs within the RNA structure, inducing conformational changes that are crucial for its regulatory function. nih.gov This detailed understanding of its binding modes to various RNA structures opens up possibilities for its use in studying RNA folding and dynamics.

Strategies to Counteract Resistance Mechanisms in Research Settings

The emergence of bacterial resistance to aminoglycosides, including framycetin, poses a significant challenge. The primary mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of framycetin, preventing its effective binding to the ribosomal target.

Current research is actively exploring several strategies to overcome these resistance mechanisms in a laboratory setting. One promising approach is the development of AME inhibitors that can be co-administered with framycetin to restore its activity. Researchers are also investigating the regulation of AME expression as a potential target.